molecular formula C₁₈H₁₇F₅NO₅P B1142309 (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate CAS No. 1334513-02-8

(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

Cat. No. B1142309
CAS RN: 1334513-02-8
M. Wt: 453.3
InChI Key:
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Description

(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate, commonly referred to as PFPP, is an organophosphate compound that has been studied for its potential applications in scientific research. It is a colorless, odorless, and tasteless compound with a molecular weight of 437.45 g/mol. PFPP has been used in various fields such as biochemistry, medicine, and pharmacology due to its ability to interact with biological systems.

Scientific Research Applications

  • Synthesis and Pharmacological Effects : Derivatives related to 1-(2,6-dimethylphenoxy)aminopropane, a class to which (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate belongs, have been synthesized and shown to exhibit significant effects in decreasing heart rate and possessing anticonvulsant activity (Xia, Ni, & Ji, 1984).

  • Radioimaging Applications : The compound's derivatives have been used in the asymmetric synthesis of radioligands like bisoprolol for non-invasive assessment of beta(1)-adrenoceptor subtypes in the human heart and brain, using positron emission tomography (PET) (Soloviev et al., 2001).

  • Copolymerization in Material Science : Phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are closely related to the compound, have been prepared and used in copolymerization with styrene. This application is relevant in material science and engineering (Whelpley et al., 2022).

  • Enzymatic Resolution in Pharmaceutical Synthesis : The compound has been involved in the enzymatic resolution of related compounds like 2-phenoxy-1-propanols. This process is significant in the pharmaceutical industry for producing optically pure compounds (Miyazawa et al., 2001).

  • Allosteric Modifiers of Hemoglobin : Derivatives of the compound have been studied for their potential as allosteric modifiers of hemoglobin. This research is crucial for clinical and biological applications requiring a reversal of depleted oxygen supply (Randad et al., 1991).

  • Beta-Adrenergic Blocking Activity : Compounds closely related to (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate have been used in pharmaceutical compositions for beta-adrenergic blockade, treating heart diseases, hypertension, and other conditions (Mcduff & Traynor, 1994).

  • Potential in Bioremediation : Studies have also explored the role of enzymes like laccase in bioremediation processes involving phenolic environmental pollutants, which are chemically similar to (S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate (Chhaya & Gupte, 2013).

  • Chemical Modifications for Improved Drug Efficacy : The compound's derivatives have been chemically modified to increase skin permeability and efficacy as drugs, as seen in studies involving modifications of ibuprofenates with amino acid isopropyl esters (Ossowicz-Rupniewska et al., 2022).

properties

IUPAC Name

propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIILDBHEJQLACD-ZJPIPACBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F5NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019342
Record name Isopropyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate

CAS RN

1334513-02-8
Record name L-Alanine, N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334513-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propan-2-yl N-[(S)-(pentafluorophenoxy)(phenoxy) phosphoryl]-L-alaninate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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